Dioclein
Description
Properties
CAS No. |
161748-44-3 |
|---|---|
Molecular Formula |
C17H16O7 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)9-5-8(18)3-4-10(9)19/h3-5,7,12,18-19,21H,6H2,1-2H3/t12-/m0/s1 |
InChI Key |
LJTSNTOXRSAZNS-LBPRGKRZSA-N |
SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |
Isomeric SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=C(C=CC(=C3)O)O)O)OC |
Synonyms |
2',5,5'-trihydroxy-6,7-dimethoxyflavone 5,2',5'-trihydroxy-6,7-dimethoxyflavanone dioclein |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Applications
Vasodilatory Effects
Dioclein has demonstrated significant vasorelaxant properties, making it a candidate for treating hypertension and other cardiovascular conditions. Research indicates that this compound acts as a selective inhibitor of phosphodiesterases (PDEs), particularly PDE1, which plays a crucial role in regulating vascular tone. Inhibiting PDE1 leads to increased levels of cyclic AMP (cAMP), resulting in vasodilation and reduced blood pressure .
Case Study: Myocardial Ischemia/Reperfusion
A study investigated the antiarrhythmogenic effects of this compound in isolated rat hearts subjected to ischemia/reperfusion injury. Results showed that this compound not only reduced arrhythmias but also exhibited antioxidant properties, suggesting its potential as a protective agent during cardiac events . The compound's IC50 value was reported at 1.4 µM, indicating its potency relative to other PDE inhibitors like vinpocetine .
Anticancer Properties
Mechanism of Action
this compound's anticancer potential is attributed to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It acts on microtubules, disrupting the normal cell division process that is often dysregulated in cancer . This mechanism positions this compound as a promising candidate for further development as an anticancer agent.
Case Study: Antitumor Activity
Research on diarylpentanoids, including this compound, highlighted their broad spectrum of biological activities beyond just antitumor effects. This compound has been shown to exhibit significant activity against different cancer types, warranting further investigation into its therapeutic applications in oncology .
Other Biological Activities
Anti-inflammatory and Antioxidant Effects
In addition to cardiovascular and anticancer applications, this compound has been noted for its anti-inflammatory and antioxidant properties. These effects are particularly relevant in conditions characterized by oxidative stress and inflammation, such as chronic diseases and metabolic disorders .
Formulation and Delivery
Complexation with Cyclodextrins
To enhance the oral bioavailability of this compound, researchers have explored its complexation with β-cyclodextrin. This approach not only improves solubility but also facilitates controlled release, making it suitable for various pharmaceutical formulations aimed at chronic disease management .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Dioclein with structurally or pharmacologically related flavonoids:
Mechanistic Differences
- Analgesic Efficacy: this compound's analgesic effect in mice matches morphine's potency (~10 mg/kg dose), whereas Dioflorin, a congener from the same plant, shows weaker activity .
- Vasodilation Pathways: this compound induces endothelium-dependent vasodilation via NO and PGI₂, similar to puerarin. However, puerarin's action is endothelial-independent at higher doses, unlike this compound . Both compounds elevate cAMP, but this compound uniquely inhibits PDE isoforms (PDE1 > PDE4/PDE5), prolonging vasodilatory signals .
- In contrast, EGCG and quercetin have well-established safety profiles but lower potency .
Preparation Methods
Reaction Scheme and Key Steps
The synthesis begins with the formation of a chalcone intermediate through Claisen-Schmidt condensation between a substituted acetophenone and a benzaldehyde derivative. This intermediate undergoes cyclization under acidic conditions to yield the flavanone core, which is subsequently functionalized to introduce hydroxyl and methoxy groups at specific positions.
Table 1: Synthetic Steps for this compound Preparation
Optimization of Reaction Conditions
-
Solvent Selection : Ethanol is preferred for the condensation step due to its ability to dissolve both aromatic ketones and aldehydes while minimizing side reactions.
-
Temperature Control : Cyclization at 80°C ensures complete ring closure without degrading heat-sensitive intermediates.
-
Purification Techniques : Column chromatography with silica gel (60–120 mesh) effectively separates this compound from unreacted starting materials and byproducts.
Characterization and Quality Control
The structural elucidation of this compound relies on advanced spectroscopic and chromatographic methods:
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm ensures a purity of >98% for pharmacological applications.
Challenges and Limitations in this compound Synthesis
Despite its efficacy, the Spearing method faces challenges:
-
Low Scalability : The multi-step process results in cumulative yield losses, particularly during cyclization.
-
Functionalization Selectivity : O-Methylation occasionally produces regioisomers, necessitating additional purification steps.
Applications of Synthesized this compound
This compound’s role as a phosphodiesterase (PDE) inhibitor has been validated in preclinical studies, highlighting its potential for treating cardiovascular diseases . Its synthetic accessibility enables structure-activity relationship (SAR) studies to develop analogs with enhanced potency and selectivity.
Q & A
Q. What advanced techniques enhance the detection of this compound’s degradation products under stress conditions?
- Methodological Answer : Apply LC-MS/MS with high-resolution mass spectrometry to identify trace impurities. Use forced degradation studies (heat, light, oxidation) to simulate stability challenges. Compare fragmentation patterns with synthetic standards to confirm degradation pathways .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Cross-reference experimental parameters (e.g., solvent polarity, assay endpoints) when reconciling disparate results. Use funnel plots to assess publication bias in meta-analyses .
- Literature Synthesis : Differentiate primary studies (e.g., original synthesis protocols) from secondary reviews to avoid circular referencing .
- Ethical Compliance : Disclose all funding sources and potential conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
